Acide (1R,6R)-6-aminocyclohex-3-ène-1-carboxylique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

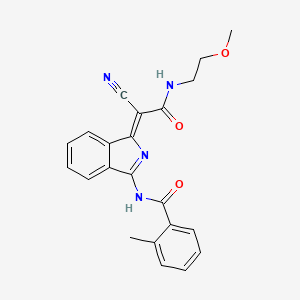

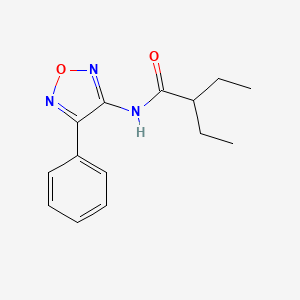

“(1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid” is a compound that belongs to the class of cyclohexenes . It is characterized by the presence of a cyclohexene ring, a carboxylic acid group, and an amino group .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, the Michael reaction of malonates to nitroolefins with chiral bifunctional organocatalysts has been reported to afford Michael adducts with high yields and enantioselectivities . Another study reported the use of MenH (or YfbB), an enzyme previously proposed to catalyze a late step in menaquinone biosynthesis, as the SHCHC synthase .Molecular Structure Analysis

The molecular structure of “(1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid” can be analyzed using various spectroscopic techniques. The compound contains a cyclohexene ring, which is a six-membered ring with one double bond .Chemical Reactions Analysis

The chemical reactions involving “(1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid” can be complex and varied. For example, the MenH enzyme catalyzes a proton abstraction reaction that results in 2,5-elimination of pyruvate from SEPHCHC and the formation of SHCHC .Applications De Recherche Scientifique

Développement et formulations de médicaments

L'acide (1R,6R)-6-aminocyclohex-3-ène-1-carboxylique contribue aux stratégies de développement et de formulation de médicaments :

- Efficacité thérapeutique améliorée : Les nouvelles formulations de l'this compound améliorent la délivrance et la biodisponibilité des médicaments .

Biosynthèse de la vitamine K

L'this compound joue un rôle dans les voies de biosynthèse de la vitamine K :

- Arbre métabolique : La voie de l'acide shikimique, impliquant l'this compound, conduit à la production de ménaquinone .

Orientations futures

En résumé, l'this compound présente un potentiel immense dans divers domaines scientifiques. Les chercheurs continuent de découvrir ses applications, ouvrant la voie à des thérapies et des découvertes innovantes. 🌟

Mécanisme D'action

Target of Action

The compound “(1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid” is a derivative of Cannabidiol (CBD), a non-psychoactive compound derived from Cannabis Sativa . It is known that CBD acts on cannabinoid (CB) receptors of the endocannabinoid system, which are found in numerous areas of the body, including the peripheral and central nervous systems .

Mode of Action

It is known that cbd acts on cannabinoid (cb) receptors of the endocannabinoid system . These receptors are utilized endogenously by the body through the endocannabinoid system, which includes a group of lipid proteins, enzymes, and receptors that are involved in many physiological processes .

Biochemical Pathways

Through its modulation of neurotransmitter release, the endocannabinoid system regulates cognition, pain sensation, appetite, memory, sleep, immune function, and mood among many other bodily systems . These effects are largely mediated through two members of the G-protein coupled receptor family, cannabinoid receptors 1 and 2 (CB1 and CB2) .

Pharmacokinetics

The pharmacokinetics of CBD and its derivatives involve factors such as bioavailability, distribution, safety profile, and dosage recommendations . CBD is a small lipophilic molecule, which suggests it has the ability to cross the blood-brain barrier and exert its effects directly within the central nervous system .

Result of Action

CBD and its derivatives have shown promise as therapeutic and pharmaceutical drug targets. In particular, CBD has shown promise as an analgesic, anticonvulsant, muscle relaxant, anxiolytic, antipsychotic and has shown neuroprotective, anti-inflammatory, and antioxidant activity, among other currently investigated uses .

Action Environment

The action, efficacy, and stability of CBD and its derivatives can be influenced by various environmental factors. These can include the individual’s metabolic rate, the presence of other drugs or substances in the body, and individual genetic factors that may affect the function of the endocannabinoid system .

Propriétés

IUPAC Name |

(1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c8-6-4-2-1-3-5(6)7(9)10/h1-2,5-6H,3-4,8H2,(H,9,10)/t5-,6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQINMZNDBYQHKR-PHDIDXHHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CC[C@H]([C@@H]1C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70913537 |

Source

|

| Record name | 6-Aminocyclohex-3-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70913537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97945-19-2 |

Source

|

| Record name | 6-Aminocyclohex-3-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70913537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-fluorophenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide](/img/structure/B2382276.png)

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2382279.png)

![4-(tert-butyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2382280.png)

![2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2382283.png)

![3-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide](/img/structure/B2382287.png)